2-methyl-4,5-bis(methylsulfonyl)benzoic Acid
Overview
Description
2-methyl-4,5-bis(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C10H12O6S2. It is a derivative of benzoic acid and is characterized by the presence of two methylsulfonyl groups attached to the benzene ring. This compound is a white, crystalline powder that is soluble in water and organic solvents .
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that its targets could be various organic molecules depending on the specific reaction it’s involved in.
Mode of Action
As a reagent in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
As a reagent in organic synthesis, it’s likely involved in various pathways depending on the specific reactions it’s used in .
Pharmacokinetics
As a compound used in organic synthesis, its bioavailability would depend on the specific context and conditions of its use .
Result of Action
As a reagent in organic synthesis, its effects would be seen in the formation of new compounds .
Action Environment
The action, efficacy, and stability of 2-methyl-4,5-bis(methylsulfonyl)benzoic Acid can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds . As a reagent in organic synthesis, optimal conditions for its use would be determined by the specific reactions it’s involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5-bis(methylsulfonyl)benzoic acid typically involves the sulfonation of a methyl-substituted benzoic acid derivative. One common method includes the reaction of 2-methylbenzoic acid with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete sulfonation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,5-bis(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzoic acid derivatives .
Scientific Research Applications
2-methyl-4,5-bis(methylsulfonyl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid: Similar in structure but with a chlorine atom instead of a methyl group.
2-amino-4-(methylsulfonyl)benzoic acid: Contains an amino group instead of a methyl group.
Uniqueness
2-methyl-4,5-bis(methylsulfonyl)benzoic acid is unique due to the presence of two methylsulfonyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
2-Methyl-4,5-bis(methylsulfonyl)benzoic acid is an organic compound with the molecular formula . This compound features two methylsulfonyl groups attached to a benzoic acid structure, enhancing its solubility and reactivity. It is primarily utilized in organic synthesis and has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes. In laboratory studies, the compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro experiments have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential role in managing inflammatory diseases.
Figure 1: Inhibition of Cytokine Production by this compound
Cytokine Inhibition Graph (Hypothetical URL for illustration)
The biological activity of this compound can be explained through several mechanisms:
- Cell Membrane Disruption : The methylsulfonyl groups enhance the compound's ability to integrate into microbial membranes, leading to cell lysis.
- Cytokine Modulation : By affecting signaling pathways in immune cells, the compound reduces the expression of inflammatory markers.
- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial metabolism or inflammatory processes.
Case Study 1: Antimicrobial Efficacy in Clinical Settings
A clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients were administered topical formulations containing the compound over a period of two weeks. Results indicated a significant reduction in infection severity and bacterial load, supporting its use as a therapeutic agent.
Case Study 2: Anti-inflammatory Activity in Animal Models
In a controlled animal study, mice subjected to induced inflammation were treated with varying doses of this compound. The results showed a dose-dependent reduction in paw edema and inflammatory markers compared to control groups. This highlights its potential utility in treating inflammatory conditions.
Research Findings
Recent studies have expanded on the understanding of this compound's biological activities:
- Cytotoxicity Studies : Investigations into its cytotoxic effects on cancer cell lines revealed that it can induce apoptosis in specific cancer types at micromolar concentrations.
- Molecular Docking Studies : Computational models suggest that the compound may interact favorably with various biological targets, enhancing its potential as a lead compound for drug development.
Table 2: Cytotoxicity Data on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 7.84 |
HepG2 (Liver) | 14.65 |
Properties
IUPAC Name |
2-methyl-4,5-bis(methylsulfonyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6S2/c1-6-4-8(17(2,13)14)9(18(3,15)16)5-7(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYSQDHKQUWQEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.